

An In-depth Technical Guide to the Thermochemical Properties of 2-Pyrazinylmethanol

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Compound of Interest

Compound Name: 2-Pyrazinylmethanol

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This technical guide provides a comprehensive overview of the thermochemical properties of **2-Pyrazinylmethanol**. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a baseline by presenting detailed thermochemical data for the parent compound, pyrazine. Furthermore, it outlines the established experimental and computational methodologies that are crucial for determining the key thermochemical parameters for **2-Pyrazinylmethanol** and related heterocyclic compounds.

Physicochemical Properties of 2-Pyrazinylmethanol

2-Pyrazinylmethanol is a solid, nitrogen-containing heterocyclic compound. A summary of its known physical properties is presented in Table 1. These properties are fundamental for its handling, purification, and for the design of thermochemical experiments.

Table 1: Physical Properties of **2-Pyrazinylmethanol**

Property	Value	Reference
Molecular Formula	C ₅ H ₆ N ₂ O	
Molecular Weight	110.11 g/mol	
Melting Point	38.5 °C	[1]
Boiling Point	60 °C at 0.2 mmHg	[1]
Density (Predicted)	1.227 ± 0.06 g/cm ³	[1]
pKa (Predicted)	13.48 ± 0.10	[1]
LogP (estimated)	-0.181	[1]

Thermochemical Data of Pyrazine as a Reference

To understand the thermochemical behavior of **2-Pyrazinylmethanol**, it is instructive to examine the well-characterized properties of its parent compound, pyrazine. Pyrazine and its derivatives are considered important as, for example, liquid organic hydrogen carriers.[2] The thermochemical data for pyrazine, determined through experimental methods such as combustion calorimetry and vapor pressure measurements, provide a reliable benchmark.[2][3]

Table 2: Thermochemical Properties of Pyrazine (C₄H₄N₂) at 298.15 K

Property	Value (kJ/mol)	Method	Reference
Standard Molar Enthalpy of Formation (gas)	195.1 ± 2.1	Combustion Calorimetry & Vapor Pressure	[4]
Standard Molar Enthalpy of Vaporization	40.5 ± 1.7	Correlation-Gas Chromatography	[4]
Standard Molar Enthalpy of Sublimation	56.2	Not specified	[5]
Standard Molar Enthalpy of Fusion	14.78	Adiabatic Calorimetry	[5]

The introduction of a hydroxymethyl group (-CH₂OH) to the pyrazine ring to form **2-Pyrazinylmethanol** is expected to significantly influence its thermochemical properties. The hydroxyl group will introduce strong hydrogen bonding, leading to a higher melting point and a substantially lower vapor pressure compared to pyrazine. The enthalpy of formation will also be altered due to the energetic contribution of the C-O, O-H, and C-H bonds in the substituent.

Experimental Protocols for Thermochemical Characterization

The determination of the thermochemical properties of **2-Pyrazinylmethanol** would involve the following key experimental techniques.

Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation in the condensed state ($\Delta_f H_m^\circ(\text{cr})$) is determined using static bomb combustion calorimetry. This is a precise technique for measuring the heat of combustion of organic compounds, including those containing nitrogen.[6]

Methodology:

- **Sample Preparation:** A pellet of high-purity, crystalline **2-Pyrazinylmethanol** is prepared and its mass is accurately determined. The purity of the sample is critical and should be verified, for instance by gas-liquid chromatography.[7]
- **Calorimeter Setup:** The pellet is placed in a platinum crucible inside a calorimetric bomb. A known amount of water is added to the bomb to ensure saturation and to dissolve the gaseous products. The bomb is then pressurized with pure oxygen.
- **Combustion:** The sample is ignited, and the temperature change of the surrounding water bath is measured with high precision.
- **Data Analysis:** The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
- **Calculation:** The standard molar energy of combustion (ΔU_m°) is calculated from the corrected temperature rise. The standard molar enthalpy of combustion (ΔH_m°) is then derived. Finally, the standard molar enthalpy of formation is calculated using Hess's law, based on the combustion reaction: $C_5H_6N_2O(cr) + 5.5 O_2(g) \rightarrow 5 CO_2(g) + 3 H_2O(l) + N_2(g)$

Vapor Pressure and Enthalpy of Sublimation/Vaporization

For a solid with a low vapor pressure like **2-Pyrazinylmethanol**, the transpiration method or the Knudsen effusion method are suitable for determining its vapor pressure as a function of temperature.[8] From the temperature dependence of the vapor pressure, the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.

In the transpiration method, a stream of an inert gas is passed over the sample at a constant temperature, allowing the gas to become saturated with the vapor of the substance.[9]

Methodology:

- **Apparatus:** A thermostatically controlled tube containing a boat with the **2-Pyrazinylmethanol** sample is used. A carrier gas (e.g., nitrogen or argon) is passed through the tube at a precisely controlled flow rate.

- Saturation: The flow rate is optimized to be slow enough to ensure the carrier gas is saturated with the sample's vapor but fast enough to neglect diffusion effects.[9]
- Collection and Quantification: The vapor is transported by the carrier gas and condensed in a cold trap downstream. The amount of condensed substance is determined gravimetrically or by a suitable analytical technique.
- Vapor Pressure Calculation: The partial pressure of the substance (which is its vapor pressure) is calculated from the amount of transported material, the volume of the carrier gas, and the temperature, assuming the ideal gas law.
- Enthalpy of Sublimation: By measuring the vapor pressure at different temperatures, the enthalpy of sublimation ($\Delta_{\text{sub}}H_m^\circ$) can be determined from the slope of the $\ln(p)$ versus $1/T$ plot.

The Knudsen effusion method is based on measuring the rate of mass loss of a sample that effuses through a small orifice into a vacuum.[10][11] This technique is particularly well-suited for substances with very low vapor pressures.[10]

Methodology:

- Knudsen Cell: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice, often made of titanium.[11][12]
- High Vacuum: The cell is placed in a high-vacuum chamber and heated to a stable, known temperature.[12]
- Mass Loss Measurement: The rate of mass loss of the sample due to the effusion of vapor through the orifice is measured with a highly sensitive microbalance.[13]
- Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: $P = (dm/dt) \cdot (1/A) \cdot \sqrt{2\pi RT/M}$ where dm/dt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the temperature, and M is the molar mass of the effusing vapor.[11]
- Enthalpy of Sublimation: Similar to the transpiration method, measurements at various temperatures allow for the determination of the enthalpy of sublimation from a Clausius-

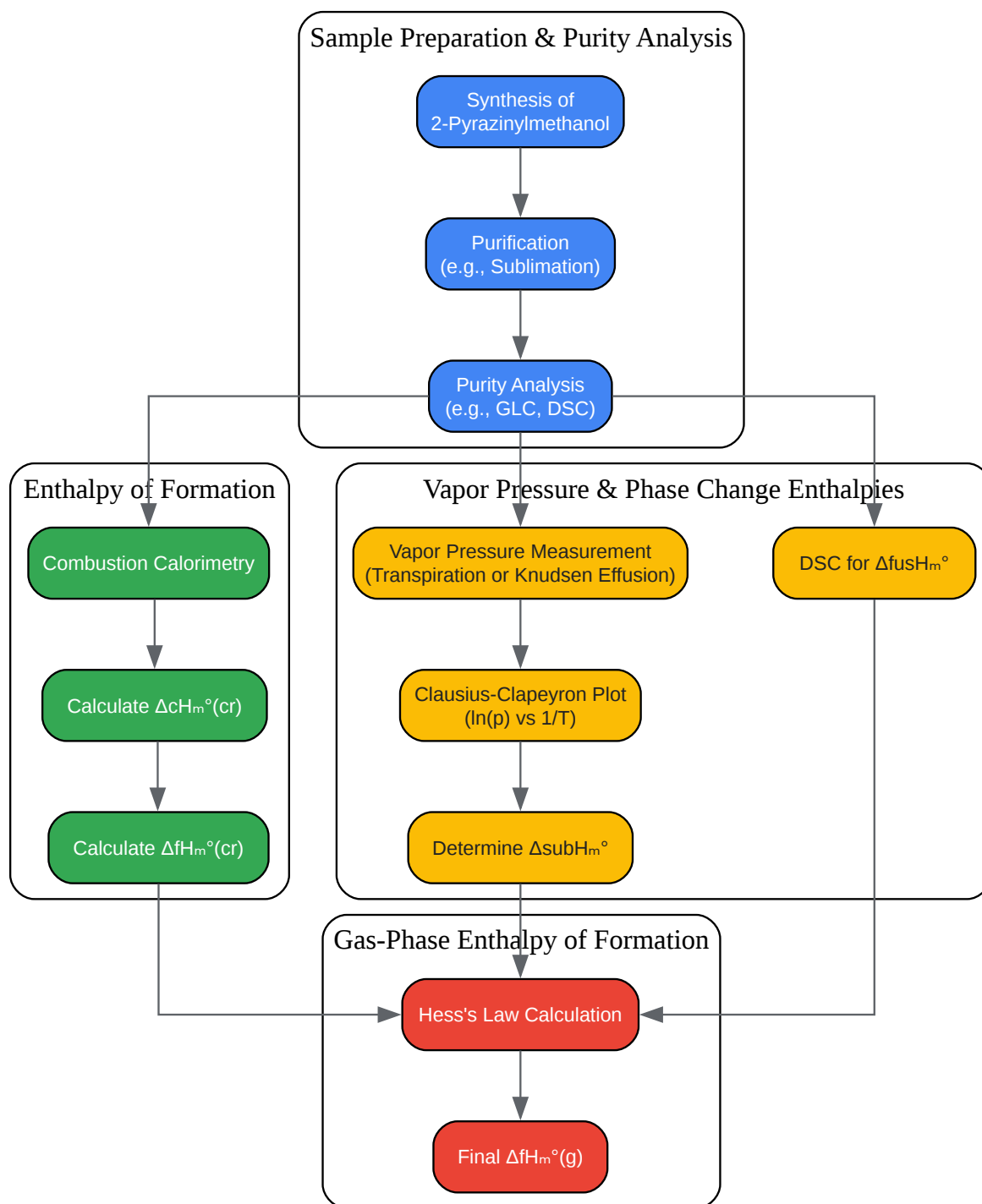
Clapeyron plot.[10]

Computational Thermochemistry

In the absence of experimental data, high-level quantum-chemical methods can provide reliable predictions of thermochemical properties.[2] Methods such as G3, G4, and CBS-APNO are well-established for calculating gas-phase enthalpies of formation with high accuracy, often referred to as "chemical accuracy" (typically within 4 kJ/mol of experimental values).[3][14][15] These computational approaches can be a valuable tool for estimating the thermochemical properties of **2-Pyrazinylmethanol** and guiding future experimental work.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of experiments to fully characterize the thermochemical properties of a solid organic compound like **2-Pyrazinylmethanol**.



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Caption: Experimental workflow for determining the thermochemical properties of **2-Pyrazinylmethanol**.

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References

- 1. 2-Pyrazinylmethanol CAS#: 6705-33-5 [amp.chemicalbook.com]
- 2. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazine [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. umsl.edu [umsl.edu]
- 8. Vapor pressure - Wikipedia [en.wikipedia.org]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 10. Knudsen cell - Wikipedia [en.wikipedia.org]
- 11. pragolab.cz [pragolab.cz]
- 12. azom.com [azom.com]
- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
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